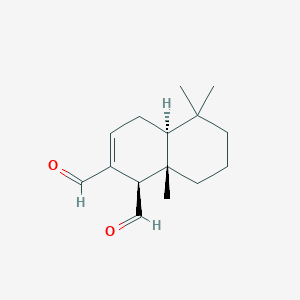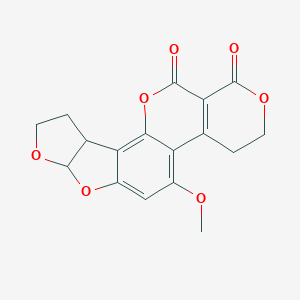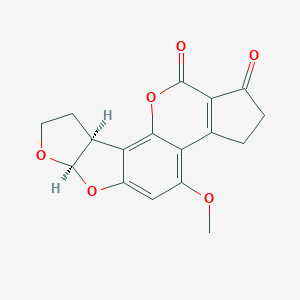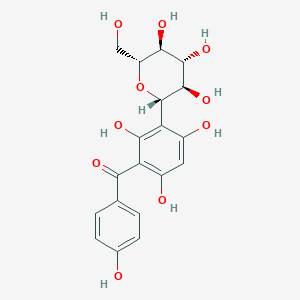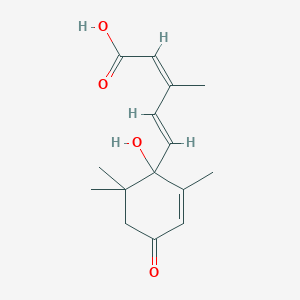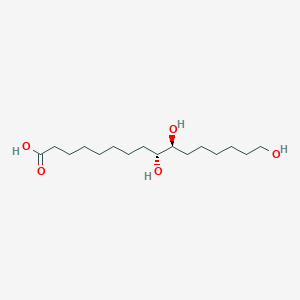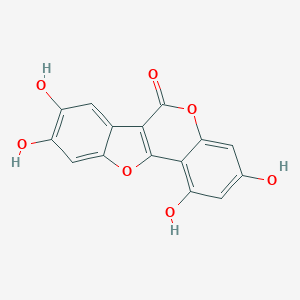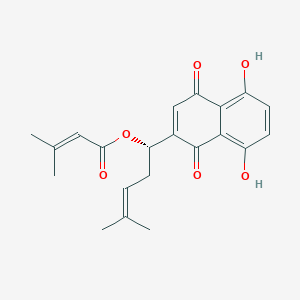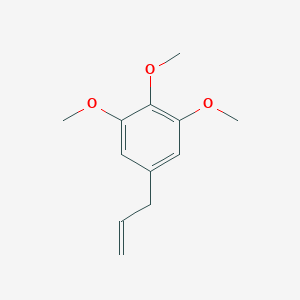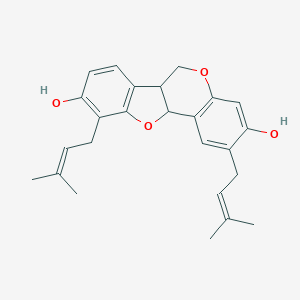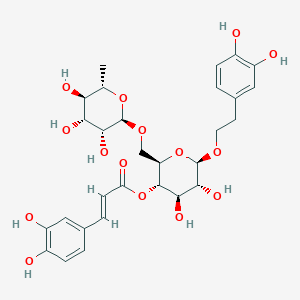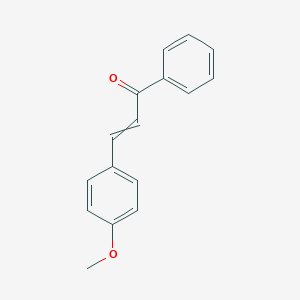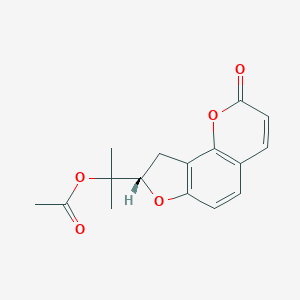
Acetato de colombianetina
Descripción general
Descripción
El acetato de columbianetina es un compuesto químico derivado de la planta Angelica pubescens. Es conocido por sus diversas actividades biológicas y ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas. El compuesto es un éster acetato obtenido por acetilación formal del grupo hidroxilo terciario de 2-[(8S)-2-oxo-8,9-dihidro-2H-furo2,3-hbenzopirano-8-il]propan-2-ol .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para la síntesis de otros compuestos bioactivos.
Biología: Se estudia por sus propiedades antiinflamatorias y antioxidantes.
Industria: Se utiliza en la formulación de medicamentos y suplementos herbales.
Mecanismo De Acción
El acetato de columbianetina ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que inhibe la aparición y el desarrollo de las células cancerosas de páncreas al regular negativamente la expresión de las divisiones nucleares meióticas 1 (MND1). El compuesto interactúa con factores de transcripción como E2F1, que están involucrados en la proliferación, migración y desarrollo del ciclo celular .
Compuestos Similares:
Columbianetina: El compuesto padre del acetato de columbianetina.
Umbeliférone: Otro derivado de cumarina con actividades biológicas similares.
Escopoleína: Un compuesto de cumarina con propiedades antiinflamatorias y antioxidantes.
Unicidad: El acetato de columbianetina es único debido a su acetilación específica, que aumenta su biodisponibilidad y actividad biológica en comparación con su compuesto padre, la columbianetina. Su capacidad para inhibir objetivos moleculares específicos como MND1 también lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Columbianetin acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, columbianetin acetate interacts with proteins involved in cell signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These interactions contribute to its anti-inflammatory and anti-cancer effects.
Cellular Effects
Columbianetin acetate exerts various effects on different types of cells and cellular processes. In pancreatic cancer cells, it has been shown to inhibit cell proliferation, migration, and invasion by down-regulating the expression of Meiotic nuclear divisions 1 (MND1) . Columbianetin acetate also influences cell signaling pathways, such as the NF-κB and MAPK pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of columbianetin acetate involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. Columbianetin acetate binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with transcription factors such as NF-κB and E2F1, leading to changes in gene expression that promote anti-inflammatory and anti-cancer effects . These molecular interactions are crucial for the therapeutic potential of columbianetin acetate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of columbianetin acetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that columbianetin acetate is rapidly distributed and eliminated from plasma in animal models . The compound is metabolized into columbianetin, which retains biological activity . Long-term studies have shown that columbianetin acetate maintains its anti-inflammatory and anti-cancer effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of columbianetin acetate vary with different dosages in animal models. At lower doses, columbianetin acetate exhibits anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential side effects.
Metabolic Pathways
Columbianetin acetate is involved in various metabolic pathways, including its conversion to columbianetin in vivo . This metabolic transformation is facilitated by enzymes such as esterases, which hydrolyze the acetate group . The metabolite columbianetin retains biological activity and contributes to the overall therapeutic effects of columbianetin acetate . Additionally, columbianetin acetate influences metabolic flux and metabolite levels, further enhancing its therapeutic potential .
Transport and Distribution
The transport and distribution of columbianetin acetate within cells and tissues involve interactions with specific transporters and binding proteins. Columbianetin acetate is rapidly absorbed and distributed in animal models, with a high affinity for tissues such as the liver and kidneys . The compound is primarily excreted in the feces, with a smaller proportion eliminated through urine . These distribution patterns are essential for understanding the pharmacokinetics and bioavailability of columbianetin acetate.
Subcellular Localization
Columbianetin acetate exhibits specific subcellular localization, which influences its activity and function. The compound is known to accumulate in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct columbianetin acetate to specific cellular compartments, enhancing its therapeutic effects . Understanding the subcellular localization of columbianetin acetate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El acetato de columbianetina puede sintetizarse mediante la acetilación de la columbianetina. El proceso implica la reacción de columbianetina con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo típicamente a temperatura ambiente y produce acetato de columbianetina como producto principal .
Métodos de Producción Industrial: En un entorno industrial, el acetato de columbianetina se puede extraer de las raíces de Angelica pubescens. Las raíces se secan al aire, se cortan en trozos y se remojan en etanol al 75%. El extracto se somete luego a varios procesos de purificación, incluida la cromatografía, para aislar el acetato de columbianetina .
Tipos de Reacciones:
Oxidación: El acetato de columbianetina puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: El compuesto puede reducirse para formar columbianetina.
Sustitución: El acetato de columbianetina puede participar en reacciones de sustitución, donde el grupo acetato es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.
Productos Principales:
Oxidación: Derivados oxidados del acetato de columbianetina.
Reducción: Columbianetina.
Sustitución: Derivados sustituidos del acetato de columbianetina.
Comparación Con Compuestos Similares
Columbianetin: The parent compound of columbianetin acetate.
Umbelliferone: Another coumarin derivative with similar biological activities.
Scopoletin: A coumarin compound with anti-inflammatory and antioxidant properties.
Uniqueness: Columbianetin acetate is unique due to its specific acetylation, which enhances its bioavailability and biological activity compared to its parent compound, columbianetin. Its ability to inhibit specific molecular targets such as MND1 also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTTZQQJJBEAIM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177755 | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23180-65-6 | |
| Record name | Columbianetin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Columbianetin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23180-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Columbianetin acetate, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3XTC3R4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is columbianetin acetate absorbed and distributed in the body?
A1: Columbianetin acetate is rapidly absorbed and widely distributed in rats after oral administration. [, ] It is primarily metabolized into columbianetin. [] Interestingly, other components in APR extract, particularly columbianetin-β-D-glucopyranoside, can increase the concentration of columbianetin in plasma. [] Studies using a Caco-2 cell monolayer model suggest that columbianetin acetate is moderately absorbed, with passive diffusion being the dominant transport mechanism. []
Q2: How is columbianetin acetate eliminated from the body?
A3: Columbianetin acetate is rapidly eliminated from plasma. [] It is mainly excreted in the feces, with only a small percentage found in urine. []
Q3: What are the known pharmacological activities of columbianetin acetate?
A4: Research indicates that columbianetin acetate possesses anti-inflammatory properties. In LPS-induced RAW 264.7 cells, it effectively inhibits the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1). [] Furthermore, columbianetin acetate demonstrates potential anti-cancer activity, specifically in pancreatic cancer cells, by downregulating the expression of Meiotic nuclear divisions 1 (MND1). [] This downregulation appears to be mediated by the transcription factor E2F1. []
Q4: What is known about the distribution of columbianetin acetate in the brain?
A5: Studies show that columbianetin acetate can cross the blood-brain barrier in rats. [, ] Following oral administration of APR extract, columbianetin acetate was detected in both cerebrospinal fluid and brain tissue. [] Interestingly, it exhibits a double-peak phenomenon in its concentration-time curve, similar to its plasma pharmacokinetics. []
Q5: What analytical methods are used to study columbianetin acetate?
A5: Various analytical techniques have been employed to investigate columbianetin acetate. These include:
- **High-performance liquid chromatography (HPLC) ** coupled with ultraviolet (UV) detection [, , , ], diode-array detection (DAD) [], and mass spectrometry (MS/MS) [, , ].
- **Ultra-high-performance liquid chromatography (UPLC) ** coupled with a quadrupole mass spectrometry detector (QDA) for qualitative and quantitative profiling. []
- **Thin-layer chromatography (TLC) ** has also been used for quantitative assessment. []
Q6: What is the chemical structure of columbianetin acetate?
A7: Columbianetin acetate is a coumarin derivative. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relationship to columbianetin, which has the molecular formula C14H14O7. [] Columbianetin acetate is the acetylated form of columbianetin. Structural elucidation has been achieved through spectral analysis, including techniques like nuclear magnetic resonance (NMR) and mass spectrometry. [, ]
Q7: Does columbianetin acetate interact with drug transporters or metabolizing enzymes?
A8: While limited information is available on the specific interactions of columbianetin acetate with drug transporters and metabolizing enzymes, studies using MDCK-pHaMDR cells (an in vitro model for blood-brain barrier permeability) suggest that the transport of a related coumarin, peucedanol (also found in APR), might be affected by the P-glycoprotein (P-gp) transporter. [] Further research is needed to understand the full extent of such interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


